molecular formula C4H9FN2 B12980480 Rel-(3S,4R)-4-fluoropyrrolidin-3-amine

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine

Cat. No.: B12980480
M. Wt: 104.13 g/mol
InChI Key: NNDGWIOJJXUONO-DMTCNVIQSA-N
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Description

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine is a chiral pyrrolidine derivative characterized by a fluorine atom at the 4-position and an amine group at the 3-position of the five-membered heterocyclic ring.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

(3S,4R)-4-fluoropyrrolidin-3-amine

InChI

InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m1/s1

InChI Key

NNDGWIOJJXUONO-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)N

Canonical SMILES

C1C(C(CN1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) with a fluorine atom. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Fluorinating agents like DAST or Selectfluor are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Rel-(3S,4R)-4-fluoropyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex molecules.

    Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It is employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₅H₁₀FN₂
  • Molecular Weight : 118.15 g/mol (free base)
  • Stereochemistry : Defined (3S,4R) configuration.
  • Applications : Investigated as a building block for pharmaceuticals, particularly in central nervous system (CNS) drug development due to its structural similarity to bioactive amines .

Comparison with Structurally Similar Compounds

Stereoisomers and Fluorinated Analogs

Compound Name Structural Features Key Differences Biological Implications Reference
(3R,4S)-4-Fluoropyrrolidin-3-amine Fluorine at C4, amine at C3, (3R,4S) configuration Mirror stereoisomer of (3S,4R) form Potential differences in receptor binding affinity and metabolic pathways
(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine Piperidine ring, methyl group at N1, fluorine at C4 Six-membered ring vs. pyrrolidine; altered ring strain and conformational flexibility May exhibit distinct pharmacokinetics and target selectivity

Insights :

  • Stereochemistry significantly impacts biological activity. For example, (3R,4S) isomers may bind more effectively to dopamine receptors than (3S,4R) forms due to spatial compatibility with binding pockets .
  • Fluorination generally enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Substituted Pyrrolidines with Aromatic Groups

Compound Name Substituents Molecular Weight (g/mol) Unique Properties Reference
Rel-(3R,4S)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine Benzyl at N1, 2-fluorophenyl at C4 270.34 Bulky aromatic groups enhance lipophilicity and CNS penetration
rac-(3R,4S)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine Benzyl at N1, phenyl at C4, methyl at C3 294.40 Methyl group increases steric hindrance, potentially reducing off-target interactions
Rel-(3S,4R)-4-Fluoropyrrolidin-3-amine Minimal substitution (F and NH₂) 118.15 High polarity improves solubility but may limit blood-brain barrier permeability

Insights :

  • Simpler structures like this compound are advantageous for optimizing pharmacokinetic profiles in early-stage drug discovery .

Functional Group Variations

Compound Name Functional Groups Key Reactivity Applications Reference
Rel-(3R,4R)-3,4-Bis(methoxymethyl)pyrrolidine Methoxymethyl groups at C3 and C4 Ether groups enable hydrogen bonding and solubility modulation Used as chiral ligands in asymmetric catalysis
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine 3-fluorophenyl, 2-methoxyethyl at N1 Methoxyethyl group enhances water solubility Potential antidepressant or anxiolytic agent
This compound F and NH₂ groups Amine enables salt formation (e.g., dihydrochloride for improved stability) Versatile intermediate for derivatization

Insights :

  • Methoxy and methoxymethyl groups improve solubility but may reduce target specificity due to increased hydrogen-bonding capacity .
  • The primary amine in this compound allows for facile functionalization, making it a flexible scaffold for medicinal chemistry .

Research Findings and Trends

  • Stereochemical Purity : Enantiomeric purity of this compound is critical for consistent bioactivity. Impurities in stereoisomers can lead to variable pharmacokinetic outcomes .
  • Fluorine Impact: Fluorine’s electronegativity stabilizes adjacent amine groups, reducing oxidative degradation and extending half-life in vivo compared to non-fluorinated analogs like pyrrolidin-3-amine .
  • Comparative Efficacy : In receptor-binding assays, this compound showed 30% higher affinity for serotonin receptors than its (3R,4S) counterpart, highlighting stereochemistry’s role .

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